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molecular formula C14H17N3O3 B8567907 3-(1-Methylpiperidin-4-yl)-5-nitroindolin-2-one

3-(1-Methylpiperidin-4-yl)-5-nitroindolin-2-one

Cat. No. B8567907
M. Wt: 275.30 g/mol
InChI Key: UCQZXTLKDRLPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173813B2

Procedure details

A solution of compound 2 (0.18 g, 0.654 mmol) in dry ethanol (5 mL) was treated with Pd—C (˜0.02 g) and purged with hydrogen gas. The reaction was stirred at room temperature under hydrogen atm. (balloon pressure) overnight (16 h). The reaction was filtered through celite bed, washed with methanol (3×10 mL). The combined organic layer was evaporated and crude was purified by column chromatography (2M NH3 in MeOH:CH2Cl2, 1:9) to obtain compound 3 (0.08 g, 50%) as a foam. 1H NMR (DMSO-d6) δ 9.89 (s, 1H), 6.57 (s, 1H), 6.48 (d, 1H, J=8.1 Hz), 6.37 (d, 1H, J=8.1 Hz), 4.64 (s, 2H), 2.78-2.67 (m, 2H), 2.09-2.04 (m, 4H), 1.87-1.70 (m, 3H), 1.61-1.52 (m, 2H), 1.37-1.26 (m, 2H); ESI-MS (m/z, %): 246 (MH+, 100).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-])=O)[CH:15]=3)[NH:10][C:9]2=[O:20])[CH2:4][CH2:3]1>C(O)C.[Pd]>[NH2:17][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:20])[CH:8]2[CH:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
CN1CCC(CC1)C1C(NC2=CC=C(C=C12)[N+](=O)[O-])=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under hydrogen atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with hydrogen gas
CUSTOM
Type
CUSTOM
Details
(balloon pressure) overnight (16 h)
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite bed
WASH
Type
WASH
Details
washed with methanol (3×10 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
crude was purified by column chromatography (2M NH3 in MeOH:CH2Cl2, 1:9)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(C(NC2=CC1)=O)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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